molecular formula C6H3ClINO2 B1433145 2-Chloro-3-iodopyridine-4-carboxylic acid CAS No. 1423027-39-7

2-Chloro-3-iodopyridine-4-carboxylic acid

Cat. No. B1433145
M. Wt: 283.45 g/mol
InChI Key: FWQJOBJJNDWGCO-UHFFFAOYSA-N
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Description

“2-Chloro-3-iodopyridine-4-carboxylic acid” is a halogenated pyridine derivative. It has a molecular weight of 283.45 . The IUPAC name for this compound is 2-chloro-3-iodoisonicotinic acid .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-iodopyridine-4-carboxylic acid” can be represented by the InChI code 1S/C6H3ClINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) . This indicates that the molecule consists of a pyridine ring with chlorine and iodine substituents at the 2nd and 3rd positions, respectively, and a carboxylic acid group at the 4th position.


Physical And Chemical Properties Analysis

The compound “2-Chloro-3-iodopyridine-4-carboxylic acid” is a solid .

Scientific Research Applications

Chemical Synthesis and Molecular Structures

2-Chloro-3-iodopyridine-4-carboxylic acid has been utilized as a precursor in various chemical syntheses, showcasing its versatility in organic chemistry. For instance, it played a key role in the regiochemical flexibility study, wherein trihalopyridinecarboxylic acids were formed. These compounds, previously unknown, have been deemed valuable new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001). The compound has also been integral in studies involving crystal engineering, where it helped in forming molecular tapes mediated via strong hydrogen bonds and weak interactions in the formation of complexes (Saha, Nangia, & Jaskólski, 2005).

Catalytic and Synthesis Processes

Research has demonstrated the catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 2-chloro-3-iodopyridine-4-carboxylic acid, leading to the synthesis of N-substituted nicotinamide and related compounds of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007). The compound has also been used in transition-metal-free chlorocyclization processes to access chloro-substituted imidazo[1,2-α]pyridines (Xiao et al., 2015).

Material Synthesis and Modification

This compound has been pivotal in the creation of structural manifolds from a common precursor. Its role in the basicity gradient-driven isomerization of halopyridines has led to a variety of pyridinecarboxylic acids and iodopyridines, opening pathways to new materials and chemical structures (Schlosser & Bobbio, 2002). The iterative and regioselective cross-couplings of chloro-diiodopyridine, derived from this compound, have been used to access triheteroarylpyridine scaffolds, contributing significantly to the field of synthetic chemistry (Daykin et al., 2010).

Safety And Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-chloro-3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJOBJJNDWGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodopyridine-4-carboxylic acid

CAS RN

1423027-39-7
Record name 2-chloro-3-iodopyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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